

Butoconazole: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: *Butoconazole*

Cat. No.: *B15559553*

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Introduction

Butoconazole is a synthetic imidazole derivative with potent antifungal activity, primarily used in its nitrate salt form for the topical treatment of vulvovaginal candidiasis. A thorough understanding of its physicochemical properties and solubility is paramount for the formulation of effective and stable drug products, as well as for predicting its behavior in biological systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of **butoconazole**, detailed experimental protocols for their determination, and a summary of its solubility profile.

Physicochemical Properties

Butoconazole is a white to off-white crystalline powder. It is a member of the class of imidazoles, characterized by a 1H-imidazole ring substituted by a 4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl group.[1] The presence of a chiral center results in **butoconazole** existing as a racemic mixture.[2] While the free base form exists, the nitrate salt is more commonly used in pharmaceutical formulations.

Table 1: Physicochemical Properties of Butoconazole

Property	Value	Source(s)
IUPAC Name	1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole	[3]
Chemical Formula	C ₁₉ H ₁₇ Cl ₃ N ₂ S	[3]
Molecular Weight	411.78 g/mol	[1]
Melting Point	68-70.5 °C	[1]
Boiling Point	566.9 ± 50.0 °C (Predicted)	[1]
Physical Appearance	Solid	[3]
pKa (Strongest Basic)	6.51 - 6.78	[4]
logP	6.7	[3]

Table 2: Physicochemical Properties of Butoconazole Nitrate

Property	Value	Source(s)
IUPAC Name	1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid	[5]
Chemical Formula	C ₁₉ H ₁₈ Cl ₃ N ₃ O ₃ S	[5]
Molecular Weight	474.79 g/mol	[6]
Melting Point	~159-163 °C (with decomposition)	[2]
Physical Appearance	White to off-white crystalline powder	[6]

Solubility Profile

The solubility of a drug is a critical factor influencing its dissolution rate and bioavailability.

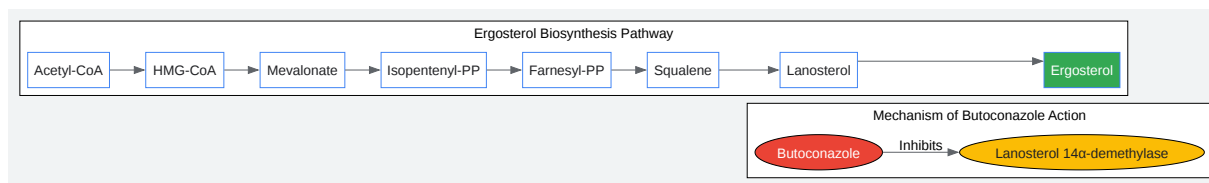
Butoconazole, particularly in its nitrate salt form, is characterized by its lipophilicity and low aqueous solubility.

Table 3: Solubility of Butoconazole Nitrate

Solvent	Solubility	Source(s)
Water	Practically insoluble (0.26 mg/mL)	[4]
Methanol	Sparingly soluble	[6]
Ethanol	Slightly soluble	[6]
Chloroform	Slightly soluble	[6]
Methylene Chloride	Slightly soluble	[6]
Acetone	Slightly soluble	[6]
Ethyl Acetate	Very slightly soluble	[6]
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	[2]
Dimethylformamide (DMF)	30 mg/mL	[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Butoconazole exerts its antifungal effect by disrupting the fungal cell membrane. The primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By inhibiting this enzyme, **butoconazole** leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This alters the membrane's permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth or causing cell death.[2]



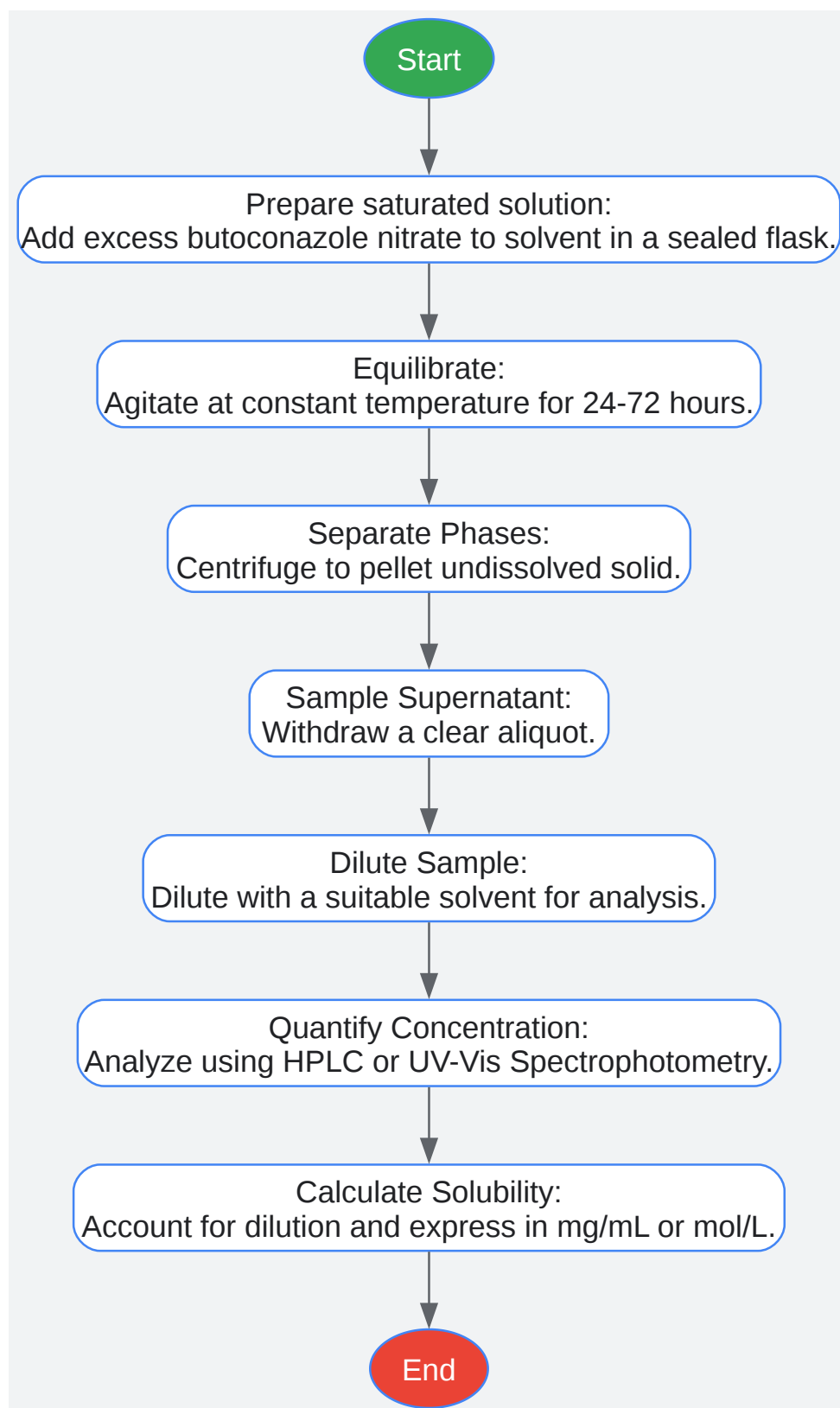
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Mechanism of **Butoconazole**'s inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.



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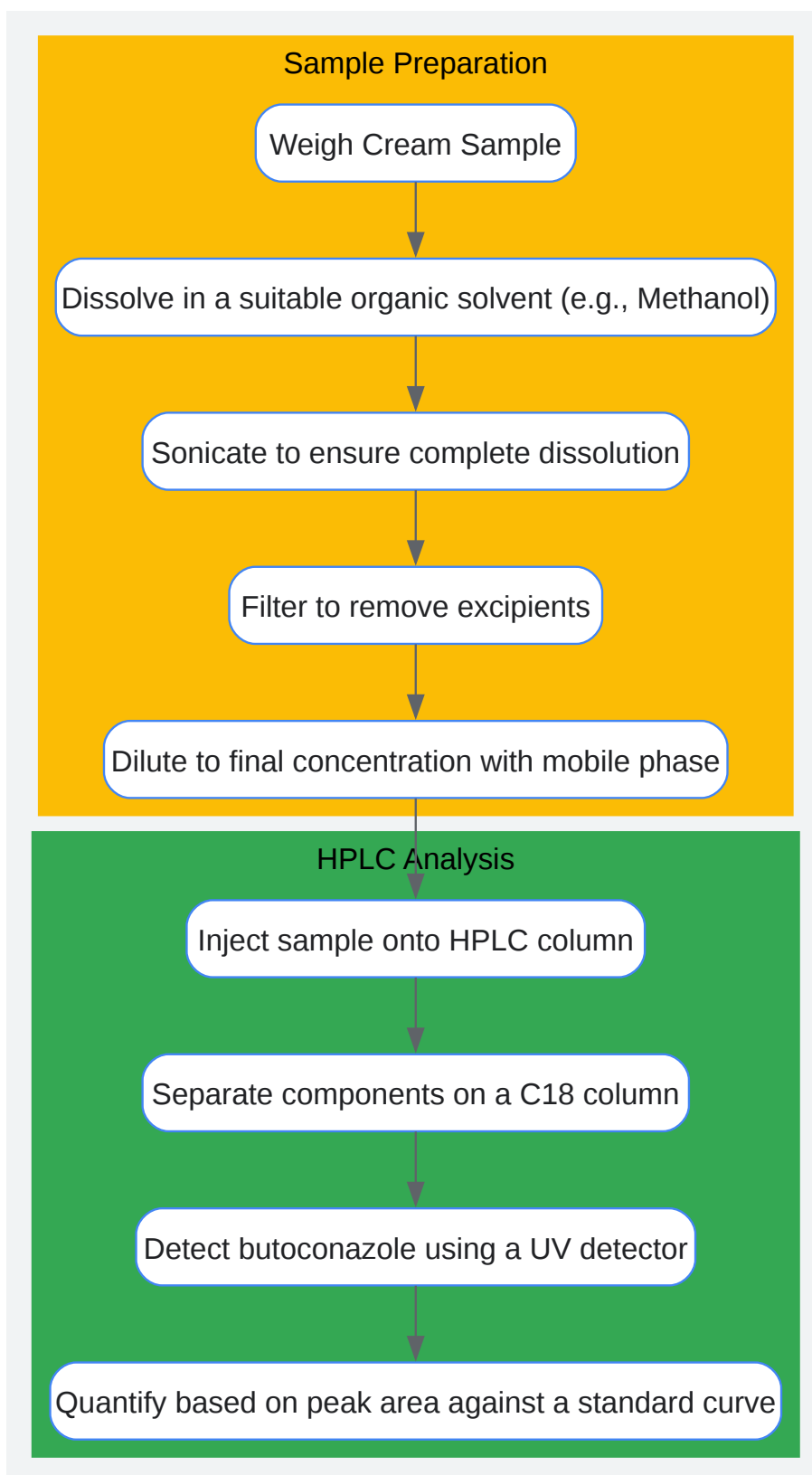
Workflow for solubility determination using the shake-flask method.

Methodology:

- Preparation: An excess amount of **butoconazole** nitrate is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask to create a saturated solution.[\[1\]](#)
- Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.[\[1\]](#)
- Phase Separation: After equilibration, the suspension is centrifuged at a high speed to pellet the undissolved solid, leaving a clear supernatant.[\[1\]](#)
- Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.[\[1\]](#)
- Quantification: The concentration of **butoconazole** nitrate in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[\[1\]](#)
- Calculation: The original solubility is calculated by taking the dilution factor into account and is expressed in units such as mg/mL or mol/L.[\[1\]](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. The following outlines a general workflow for the analysis of **butoconazole** in a cream formulation.



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Experimental workflow for the quantification of **butoconazole** in a cream formulation by HPLC.

Methodology:

- Sample Preparation:
 - An accurately weighed amount of the **butoconazole** nitrate cream is transferred to a volumetric flask.
 - A suitable organic solvent, such as methanol, is added to dissolve the cream base and the active ingredient.
 - The mixture is sonicated to ensure complete dissolution and extraction of **butoconazole**.
 - The solution is then filtered to remove any insoluble excipients from the cream matrix.
 - The filtrate is appropriately diluted with the mobile phase to a concentration within the calibration range of the instrument.
- Chromatographic Conditions:
 - Column: A reverse-phase column, such as a C18 column, is typically used.[\[2\]](#)
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is commonly employed.
 - Detection: **Butoconazole** can be detected using a UV detector at a specific wavelength.
- Quantification:
 - A standard curve is generated by injecting known concentrations of a **butoconazole** reference standard.
 - The peak area of **butoconazole** in the sample chromatogram is measured and compared to the standard curve to determine its concentration.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties and solubility of **butoconazole** for professionals in the pharmaceutical sciences. The

presented data, organized in clear tables, and the detailed experimental workflows, visualized through diagrams, offer a practical framework for formulation development, quality control, and further research into this important antifungal agent. A comprehensive understanding of these fundamental characteristics is critical for optimizing drug delivery and ensuring the therapeutic efficacy of **butoconazole**-containing products.

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